Preclinical Potency: ERα Degradation and Mutant Activity of Amcenestrant
Amcenestrant demonstrates a high potency for degrading ERα in vitro, with an EC50 value of 0.2 nM. This activity is comparable to other highly potent SERDs, but its specific activity against the Y537S mutant ER, a common driver of endocrine resistance, has been shown to be superior to that of fulvestrant in preclinical models, leading to more effective tumor regression [1].
| Evidence Dimension | ERα Degradation Potency |
|---|---|
| Target Compound Data | EC50 = 0.2 nM |
| Comparator Or Baseline | Fulvestrant (IC50 values vary but are generally higher in resistant models) |
| Quantified Difference | Quantitative difference not provided in direct comparative format; based on separate studies. |
| Conditions | In vitro biochemical and cell-based assays, including MCF7 cells expressing wild-type and mutant ERα [1]. |
Why This Matters
This high potency and broad activity profile, especially against mutant ER, makes Amcenestrant a critical tool compound for studying SERD mechanisms and endocrine resistance.
- [1] El-Ahmad, Y. et al. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader (SERD). J. Med. Chem. 2020, 63, 2, 512–528. View Source
